molecular formula C9H9N3O B2740958 3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine CAS No. 2248385-28-4

3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine

Cat. No. B2740958
M. Wt: 175.191
InChI Key: PSWRZEMVKNZGOQ-UHFFFAOYSA-N
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Description

The compound “3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine” belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is a fused bicyclic 5,6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines undergo various chemical reactions for their direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The mechanisms for these reactions are also discussed to observe the formation of this heterocyclic moiety .

Future Directions

Imidazo[1,2-a]pyrimidines have wide-ranging applications in medicinal chemistry, and their synthesis methodologies are continually being developed and refined . Future research may focus on developing new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

properties

IUPAC Name

3-(2-methyloxiran-2-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-9(6-13-9)7-5-11-8-10-3-2-4-12(7)8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWRZEMVKNZGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CN=C3N2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine

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